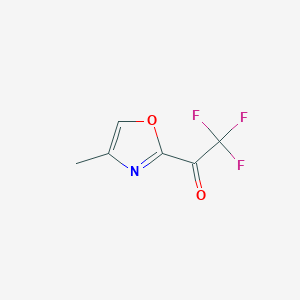
4-Methyl-2-trifluoroacetyloxazole
Overview
Description
4-Methyl-2-trifluoroacetyloxazole, also known as MTFA, is a synthetic compound that has gained attention in scientific research due to its unique properties. MTFA is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. It is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mechanism Of Action
4-Methyl-2-trifluoroacetyloxazole exerts its biological effects by reacting with ROS and forming a fluorescent adduct. The fluorescence intensity of the adduct is proportional to the amount of ROS present in the sample. This property of 4-Methyl-2-trifluoroacetyloxazole has been exploited for the detection and quantification of ROS in various biological samples. Additionally, 4-Methyl-2-trifluoroacetyloxazole has been shown to inhibit the activity of certain enzymes that are involved in ROS production, such as NADPH oxidase and xanthine oxidase.
Biochemical And Physiological Effects
4-Methyl-2-trifluoroacetyloxazole has been shown to have several biochemical and physiological effects. It has been shown to protect cells from oxidative stress by scavenging ROS and inhibiting ROS-producing enzymes. 4-Methyl-2-trifluoroacetyloxazole has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4-Methyl-2-trifluoroacetyloxazole has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
4-Methyl-2-trifluoroacetyloxazole has several advantages for use in lab experiments. It is a stable and non-toxic compound that can be easily synthesized in large quantities. It has a high selectivity for ROS and can be used to detect and quantify ROS in various biological samples. However, there are also limitations to the use of 4-Methyl-2-trifluoroacetyloxazole. It has a short half-life in vivo, which limits its use in animal studies. Additionally, 4-Methyl-2-trifluoroacetyloxazole can be affected by other factors such as pH and temperature, which can affect its fluorescence intensity.
Future Directions
There are several future directions for research on 4-Methyl-2-trifluoroacetyloxazole. One area of interest is the development of new derivatives of 4-Methyl-2-trifluoroacetyloxazole that have improved properties for detecting and quantifying ROS. Another area of interest is the use of 4-Methyl-2-trifluoroacetyloxazole in the development of new therapeutic agents for the treatment of diseases such as cancer and inflammation. Additionally, there is a need for further research on the mechanism of action of 4-Methyl-2-trifluoroacetyloxazole and its effects on various biological processes. Overall, 4-Methyl-2-trifluoroacetyloxazole has shown great potential for use in scientific research and has opened up new avenues for the study of biological processes.
Scientific Research Applications
4-Methyl-2-trifluoroacetyloxazole has been widely used in scientific research as a tool for studying various biological processes. It has been used as a fluorescent probe for detecting and quantifying the levels of reactive oxygen species (ROS) in cells and tissues. ROS play a critical role in many physiological processes, including cell signaling, gene expression, and immune response. 4-Methyl-2-trifluoroacetyloxazole has also been used as a precursor for the synthesis of other compounds that have potential therapeutic applications, such as anti-inflammatory and anticancer agents.
properties
CAS RN |
167405-30-3 |
|---|---|
Product Name |
4-Methyl-2-trifluoroacetyloxazole |
Molecular Formula |
C6H4F3NO2 |
Molecular Weight |
179.1 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-1,3-oxazol-2-yl)ethanone |
InChI |
InChI=1S/C6H4F3NO2/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 |
InChI Key |
JZQUPBRFMXXGEB-UHFFFAOYSA-N |
SMILES |
CC1=COC(=N1)C(=O)C(F)(F)F |
Canonical SMILES |
CC1=COC(=N1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 2,2,2-trifluoro-1-(4-methyl-2-oxazolyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

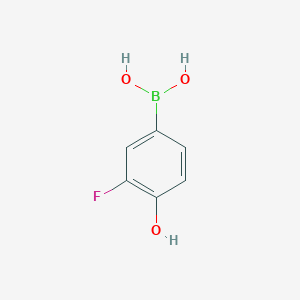
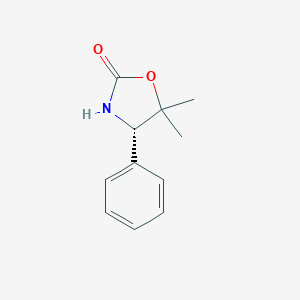
![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
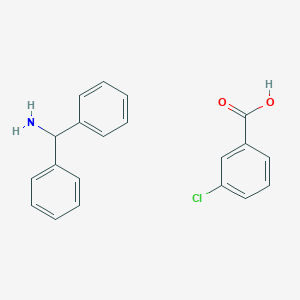
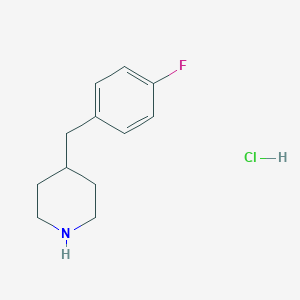
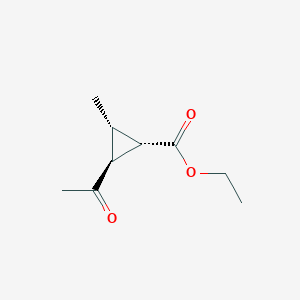
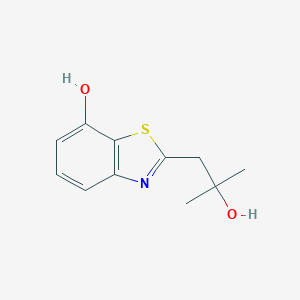





![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)